4H-Pyrazolo[3,4-d]pyrimidin-4-amine - 20289-44-5

4H-Pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-293770
CAS Number: 20289-44-5
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Reacting 5-aminopyrazoles with various reagents like formamide, triethyl orthoformate, or carboxylic acid derivatives provides a direct route to the pyrazolopyrimidine core [, , , ].
  • Cyclization Reactions: Employing intermediates like hydrazones, aminopyrazolecarboxamides, or cyanoacetamides under specific conditions leads to the formation of the desired pyrazolopyrimidine ring system [, , , ].
  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the introduction of 1,2,3-triazole moieties at specific positions of the pyrazolopyrimidine scaffold [].
Molecular Structure Analysis
  • N-Alkylation: The amine group at the 4-position undergoes alkylation with alkyl halides or other alkylating agents, leading to N-alkylated derivatives [, ].
  • Acylation: The 4-amino group reacts with acyl chlorides or anhydrides to yield 4-acylamino derivatives [].
  • Condensation with Aldehydes and Ketones: The 4-amino group participates in condensation reactions with aldehydes and ketones, forming Schiff bases or related compounds [, ].
  • Halogenation: Electrophilic halogenation reactions can occur on the pyrazole or pyrimidine rings, introducing halogen substituents for further functionalization [, , ].
Mechanism of Action
  • Kinase Inhibition: Derivatives act as potent and selective inhibitors of various kinases, including RET, Src, and CDPK1 [, , , , ]. Inhibition occurs through competitive binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways.
  • Inhibition of Viral Self-Assembly: Certain derivatives interfere with the self-assembly process of viruses like Tobacco Mosaic Virus (TMV) by binding to specific amino acid residues within the viral coat protein [].
  • Modulation of Phosphodiesterase 9A (PDE9A) Activity: Derivatives exhibiting selective inhibition of PDE9A have been identified []. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), potentially impacting cognitive function and offering therapeutic opportunities for cognitive disorders.
Physical and Chemical Properties Analysis
  • Solubility: Substituent modifications affect solubility in various solvents, impacting bioavailability and pharmaceutical formulation [, ].
  • Lipophilicity: Substituent lipophilicity significantly influences cell permeability, target binding affinity, and overall biological activity [].
Applications
  • Anticancer Agents: Demonstrated potent activity against various cancer cell lines, including breast, lung, and thyroid cancers [, , , ]. Mechanisms involve inhibition of specific kinases involved in tumor growth and proliferation.
  • Antiviral Agents: Shown to inhibit the self-assembly of TMV particles, highlighting their potential as antiviral agents [].
  • Antifungal Agents: Exhibited promising activity against various fungal pathogens, including Valsa mali and Physalospora piricola [].
  • Anti-inflammatory Agents: Derivatives acting as NF-κB inhibitors demonstrated significant anti-inflammatory effects in animal models of acute hepatitis and arthritis [].
  • Cognitive Enhancers: Compounds with selective PDE9A inhibitory activity show potential for treating cognitive disorders by elevating cGMP levels in the brain [].
  • Chemical Probes: Derivatives with specific biological activities serve as valuable tools for studying biological pathways and target validation [, , , ].

    Compound Description: This class of compounds, represented by thirteen novel derivatives (7a-m), was synthesized through tandem aza-Wittig and annulation reactions. These compounds demonstrated inhibitory activity against specific plants: Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). []

    Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, but they incorporate an additional pyridine ring, resulting in a tricyclic system. This structural modification likely contributes to the observed herbicidal activity. []

    Compound Description: This series of compounds was designed as potential inhibitors of the Tobacco Mosaic Virus coat protein (TMV-CP) self-assembly. Notably, compound G2 displayed significant antiviral activity against TMV, surpassing the efficacy of the commercial reagent NNM. Mechanistic studies suggest that G2 interacts with specific amino acid residues in the active pocket of TMV-CP, disrupting the virus's self-assembly process. []

    Relevance: This group exhibits a close structural resemblance to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, sharing the same core pyrazolo[3,4-d]pyrimidine scaffold. The key difference lies in the presence of a hydrazine moiety at the 4-position, which is crucial for their antiviral activity. []

    Compound Description: PF-04447943 represents a selective and brain-penetrant PDE9A inhibitor developed for treating cognitive disorders. The compound demonstrated high selectivity for PDE9A over other PDE family members and exhibited promising procognitive activity in rodent models. Additionally, it displayed synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []

    Relevance: This compound shares the core structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine and incorporates a complex substituent at the 6-position. This modification is crucial for its interaction with the PDE9A catalytic site and contributes to its selectivity profile. []

    Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids was investigated for its anticancer activity in vitro and in vivo. Several compounds exhibited promising cytotoxicity, with compound 37 (CBS-1) demonstrating superior activity compared to doxorubicin. CBS-1 effectively inhibited cell cycle progression, induced apoptosis, and suppressed NF-κB and IL-6 activation. []

    Relevance: These compounds represent a hybrid structure, incorporating a urea moiety linked to the pyrazolo[3,4-d]pyrimidine core found in 4H-Pyrazolo[3,4-d]pyrimidin-4-amine. This modification significantly contributes to their anticancer properties. []

    Compound Description: Building on previous research, this series aimed to optimize a Src inhibitor (compound 1) for treating triple-negative breast cancer (TNBC) while mitigating toxicity. Extensive SAR studies led to the discovery of compound 13an, a potent multikinase inhibitor targeting Src, KDR, and kinases involved in the MAPK signaling pathway. Compound 13an showed promising in vitro and in vivo anti-TNBC activity with improved safety profiles. []

    Relevance: These derivatives share the core structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, featuring a phenylethynyl substituent at the 3-position. This specific modification plays a crucial role in their potent kinase inhibitory activity. []

    Compound Description: The crystal structure of this particular pyrazolo[3,4-d]pyrimidine derivative was determined using X-ray crystallography, providing insights into its three-dimensional arrangement and potential for interactions with biological targets. []

    Relevance: This compound represents a simple derivative of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, featuring an isopropyl group at the 1-position and a prop-1-en-2-yl group at the 3-position. []

1-phenyl-1,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4-one

    Compound Description: This novel tricyclic pyrimidinone derivative was synthesized via A-ring modification of deoxyvasicinone (a natural product). It exhibited promising acetylcholinesterase inhibitory activity. []

    Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 4H-Pyrazolo[3,4-d]pyrimidin-4-amine but incorporates a fused pyrrole ring, forming a tricyclic framework. []

    Compound Description: This compound, a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative, is significant as it belongs to a class of compounds known for diverse pharmacological activities. []

    Relevance: This compound is structurally related to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, with a chloromethyl substituent at the 6-position and a methyl group at the N1 position. This structural information provides insight into the potential for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which could possess valuable pharmacological properties. []

1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine (S29)

    Compound Description: S29, a known inhibitor of the cytoplasmic tyrosine kinase (c-SRC), was investigated for its potential in treating neuroblastoma. Research focused on enhancing its delivery and cellular uptake by conjugating it to graphene oxide (GO) nanosheets. Results indicate that the GO-S29 complex exhibited improved antitumor effects on the neuroblastoma cell line compared to S29 alone. []

    Relevance: This compound is a derivative of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, featuring specific substitutions at the 1 and 4 positions. The research highlights the potential of using nanomaterials like GO to improve the delivery and efficacy of pyrazolo[3,4-d]pyrimidine-based drugs. [], []

    Compound Description: Researchers explored 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) as an alternative scaffold to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) scaffold for developing selective inhibitors of Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1). Several PrP-based inhibitors demonstrated potent inhibition of CpCDPK1, low toxicity against mammalian cells, and efficacy in blocking the proliferation of C. parvum. Notably, the PrP scaffold exhibited distinct structure-activity relationships compared to the PP scaffold, highlighting its potential for developing CpCDPK1 inhibitors with improved safety and pharmacokinetic properties. []

    Relevance: This class of compounds is structurally analogous to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, with the key difference being the replacement of the pyrazole ring with a pyrrole ring. This subtle modification led to distinct inhibitory and pharmacokinetic profiles, highlighting the impact of even small structural changes within this chemical class. []

    Compound Description: Compound 6i emerged as a highly selective and potent RET kinase inhibitor, specifically designed to target gatekeeper mutations (V804L or V804M) in RET, often associated with resistance to approved RET inhibitors. It effectively inhibited various RET mutants, including gatekeeper mutants, and suppressed the growth of thyroid cancer-derived cell lines. The isoxazole moiety in 6i played a crucial role in enhancing binding affinity to RET by forming an additional hydrogen bond with Lys758. []

    Relevance: This derivative shares the core structure with 4H-Pyrazolo[3,4-d]pyrimidin-4-amine and incorporates an isoxazole ring, which significantly contributes to its potency and selectivity for RET kinase. []

1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

    Compound Description: This class of compounds, specifically 1-(4-bromophenyl)- and 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, were synthesized as potential anticonvulsant agents. Studies investigated their reactivity and regioselectivity in alkylation reactions, providing insights into structure-activity relationships within this chemical series. []

    Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidin-4-one scaffold with 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, differing in the substitution at the 4-position. The research highlights the potential of this chemical class for developing anticonvulsant agents. [], [], []

    Compound Description: The crystal structure of this compound was solved, revealing insights into its hydrogen-bonding patterns and molecular packing in the solid state. This information is valuable for understanding its physicochemical properties and potential interactions with biological targets. []

    Relevance: This compound represents a directly substituted derivative of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, with two methyl groups attached to the amino nitrogen at the 4-position. []

    Compound Description: This class of compounds was synthesized via thermal intramolecular cyclocondensation of N-methoxycarbonyl-N'-(5-pyrazolyl)trihaloacetamidines. These compounds highlight the versatility of synthetic approaches for modifying the pyrazolo[3,4-d]pyrimidine core. []

    Relevance: While structurally similar to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, these compounds lack the amino group at the 4-position and feature a trihalomethyl substituent at the 6-position, demonstrating the feasibility of diverse modifications on the core structure. []

5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antifungal activities. Several compounds showed promising results, with compound 8Vc demonstrating significant activity against Valsa mali and Physalospora piricola. []

    Relevance: These compounds are based on the 4H-Pyrazolo[3,4-d]pyrimidin-4-one scaffold, differing from 4H-Pyrazolo[3,4-d]pyrimidin-4-amine in the presence of an oxygen atom at the 4-position instead of an amine group. This series highlights the potential of pyrazolo[3,4-d]pyrimidin-4-ones as potential antifungal agents. []

    Compound Description: This complex chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, incorporating a thieno[2,3-d]pyrimidine moiety, was synthesized and characterized, further expanding the chemical space of pyrazolo[3,4-d]pyrimidine-containing compounds. []

    Relevance: This compound demonstrates the versatility of using the pyrazolo[3,4-d]pyrimidine core, present in 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, as a building block for creating intricate polycyclic structures with potential biological relevance. [], []

4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

    Compound Description: This hybrid compound combines a pyrazolo[3,4-d]pyrimidine moiety with a thieno[3,2-d]pyrimidine unit. Its synthesis and characterization highlight the ongoing exploration of novel heterocyclic systems with potential biological activities. []

    Relevance: This compound incorporates the 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine unit, directly derived from 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, and connects it to another heterocyclic system, showcasing the potential for creating diverse hybrid molecules. []

    Compound Description: This research focused on synthesizing a series of substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones (7-12) and fused pyrazolo[3',4':4,5]pyrimido[1,2-b]pyridazin-4(1H)-ones (14-16), along with a 7,8,9,10-tetrahydropyrazolo[3',4':4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one (17), all derived from 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (5). The study aimed to evaluate their anti-inflammatory activity and ulcerogenic potential. Several compounds, particularly 10b and 11a-f, exhibited promising anti-inflammatory activity, with 11e and 11f demonstrating comparable efficacy to indomethacin but with fewer ulcerogenic effects. []

    Relevance: This series of compounds showcases the diverse derivatization possibilities of the 4H-Pyrazolo[3,4-d]pyrimidin-4-one core, highlighting its potential for developing anti-inflammatory agents. []

    Compound Description: This research explored two efficient synthetic routes for preparing 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amines, utilizing click chemistry. These compounds were designed as potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase, a target for antimalarial drug discovery. Two compounds exhibited promising activity against PfPK7, indicating their potential as starting points for developing new antimalarial agents. []

    Relevance: This series exemplifies the use of click chemistry to introduce 1,2,3-triazole substituents onto the core structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine. This approach allows for the rapid generation of diverse derivatives and exploration of their biological activities. []

    Compound Description: This series of compounds was designed and synthesized as potential RET kinase inhibitors. The research, guided by molecular docking studies, focused on incorporating an extended hydrophobic side arm at the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold. Compound 7a emerged as a promising candidate, displaying efficient RET kinase inhibition in vitro and good selectivity against a panel of kinases. Additionally, 7a inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at low nanomolar concentrations. []

    Relevance: These compounds are structurally analogous to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, with the key addition of various substituents at the 3-position. These modifications are crucial for their interaction with the RET kinase active site and contribute to their inhibitory activity. []

    Compound Description: A series of new 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety was synthesized and characterized. The study highlights the potential for generating diverse derivatives with potential biological activities by modifying the pyrazolo[3,4-d]pyrimidine scaffold. []

    Relevance: This series exemplifies the incorporation of an amide functionality onto the 4H-Pyrazolo[3,4-d]pyrimidin-4-one core, demonstrating the feasibility of introducing various substituents to modulate biological activity. []

Dihydro-1H-pyrazolo[3,4-d]pyrimidine Derivatives

    Compound Description: This research involved synthesizing various dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives using 4-(4-chlorophenyl)-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine as the starting material. The study aimed to explore new synthetic approaches for these compounds and evaluate their biological activities. Several derivatives showed promising antimicrobial activity. []

    Relevance: These compounds are closely related to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the significance of this scaffold in medicinal chemistry for developing compounds with potential therapeutic applications. []

    Compound Description: This study focuses on synthesizing and characterizing two novel 3-bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides, which are modified DNA constituents. These nucleosides displayed an unusually rigid sugar N-conformation in both solution and solid states. []

    Relevance: This research highlights the incorporation of the pyrazolo[3,4-d]pyrimidine scaffold, similar to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, into nucleoside analogs, exploring their potential as modified DNA building blocks. []

    Compound Description: This study explores the synthesis and biological activity of thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine and pyrazolo[3,4-c]pyrazole derivatives. The reaction of hydrazonoyl halides with 1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2,4-dithione or 2(4-dihydro-5-oxo-3-methyl-1H-pyrazolo[1,5-a]pyrimidin-4(3H,4H)-one) resulted in the formation of the target compounds. The study investigated the reaction mechanism and evaluated the biological activity of the thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines-4-thiones. []

    Relevance: While these compounds don't directly incorporate the 4H-Pyrazolo[3,4-d]pyrimidin-4-amine core, they showcase the broader exploration of fused heterocyclic systems incorporating pyrazole and pyrimidine units, indicating a common interest in these scaffolds for drug discovery. []

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine, pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazine, and pyrazolo-[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazepine

    Compound Description: This research presents the synthesis of novel heterocyclic systems by cyclizing 2,5-dihydro-6-mercapto-2-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one with dibromoalkanes and bromoacetaldehyde diethyl acetal. The study resulted in the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine, pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazine, and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazepine, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in constructing diverse tricyclic frameworks. [], []

    Relevance: This series demonstrates the use of a pyrazolo[3,4-d]pyrimidine derivative to create novel heterocyclic systems, expanding the chemical space and potential applications of compounds related to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine. [], []

Properties

CAS Number

20289-44-5

Product Name

4H-Pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N

SMILES

C1=C2C(N=CN=C2N=N1)N

Canonical SMILES

C1=NNC2=NC=NC(=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.